4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and a 4-fluorobenzamide moiety at position 3 (Fig. 1). This heterocyclic scaffold is notable for its fused thiophene-pyrazole system, which enhances π-conjugation and stability.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-12-2-8-15(9-3-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRMGLQCDLDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the 4-Methylphenyl Group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 4-methylphenyl and a suitable halogenated thieno[3,4-c]pyrazole intermediate.
Attachment of the Benzamide Group: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thieno[3,4-c]pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates with nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Pharmaceutical Research: It is used in the development of new drugs and as a lead compound for further optimization.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide Derivatives
The benzamide group is a critical pharmacophore in many bioactive compounds. Comparisons with analogs highlight the impact of substituents on physicochemical properties:
- 4-Fluoro-N-((13aS)-9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepin-3-yl)benzamide (7e): This compound shares the 4-fluorobenzamide moiety but incorporates a polycyclic diazepin-triazolo system instead of a thienopyrazole. Its higher melting point (319–321°C vs. ~175–178°C for sulfonamide analogs) suggests enhanced crystallinity due to extended conjugation .
- 4-(Dimethylsulfamoyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: Replacing the 4-fluoro group with a sulfonamide increases molecular weight (442.55 g/mol vs. ~378 g/mol for 7e) and introduces polar sulfonyl groups, likely improving aqueous solubility .
Table 1: Key Properties of Benzamide Derivatives
*Estimated based on structural similarity.
Heterocyclic Core Modifications
The thieno[3,4-c]pyrazole core distinguishes the target compound from other fused heterocycles:
- Thieno[2,3-d]pyrimidin-2-yl Derivatives (8b) : Compounds like 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide exhibit a pyrimidine ring fused to thiophene. The trifluoromethylphenoxy group enhances lipophilicity (logP) compared to the target compound’s 4-methylphenyl group. IR spectra for these derivatives show strong νC=O stretches at ~1640–1680 cm⁻¹, aligning with the target’s expected profile .
- Pyrazolo[3,4-d]pyrimidin Derivatives (Example 53) : Fluorinated chromenone-pyrazolo hybrids demonstrate the role of fluorine in improving metabolic stability. Their mass spectra (e.g., m/z 589.1 [M+H]⁺) reflect higher complexity due to additional fused rings .
Tautomerism and Stability
highlights tautomerism in 1,2,4-triazole derivatives, where thione-thiol equilibria affect stability . For the target compound, the thienopyrazole core likely adopts a rigid, planar conformation, minimizing tautomeric shifts. Absence of νS-H IR bands (~2500–2600 cm⁻¹) in related compounds supports this hypothesis .
Biological Activity
4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzamide core : A common structural motif in many pharmaceutical agents.
- Thieno[3,4-c]pyrazole ring : Known for its diverse biological activities.
- Fluoro and methyl substituents : These groups can significantly influence the compound's pharmacological properties.
Structural Formula
Antifungal Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antifungal properties. For instance:
- Target Pathogen : Compounds were tested against various phytopathogenic fungi such as Rhizoctonia solani and Phytophthora infestans.
- Efficacy : Some derivatives demonstrated lower EC50 values than commercially available fungicides, indicating superior antifungal activity. For example, a related compound showed an EC50 of 0.021 mg/L against R. solani, outperforming bixafen (EC50 = 0.043 mg/L) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been noted that similar compounds can inhibit succinate dehydrogenase (SDH), a crucial enzyme in the tricarboxylic acid cycle. For example, one derivative exhibited an IC50 value of 1.836 mg/L against SDH .
- Binding Affinity : Molecular modeling studies suggest strong binding interactions at the active site of SDH, which may contribute to its antifungal efficacy.
Synthesis and Evaluation
A comprehensive study focused on synthesizing various derivatives of thieno[3,4-c]pyrazole compounds, including this compound. The following table summarizes key findings from related research:
| Compound Name | Target Pathogen | EC50 (mg/L) | IC50 (mg/L) | Notes |
|---|---|---|---|---|
| Compound 7 | R. solani | 0.034 | 1.836 | Superior to bixafen |
| Compound 12 | R. solani | 0.021 | 1.222 | Strong SDH inhibitor |
| Bixafen | R. solani | 0.043 | 1.222 | Commercially available fungicide |
Pharmacological Implications
The promising results from these studies suggest that derivatives of this compound could serve as lead structures for developing new antifungal agents. The ability to inhibit key enzymes like SDH not only highlights their potential as fungicides but also opens avenues for further exploration in cancer therapy and other therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
